molecular formula C4H2N4O3 B7760232 1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione

1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione

Cat. No.: B7760232
M. Wt: 154.08 g/mol
InChI Key: AFJDXTDPQNIWOX-UHFFFAOYSA-N
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Description

1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione is a heterocyclic compound that features a fused ring system containing both oxadiazole and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione can be synthesized through the reaction of 3,4-diaminofurazan with oxalic acid. This one-step amide condensation reaction is carried out under reflux conditions in an anhydrous solvent such as ethyl acetate . The reaction typically requires 40-60 minutes of reflux until the bright red color of the starting materials disappears, indicating the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Functionalized pyrazine derivatives with various substituents.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a mitochondrial uncoupler and p38 MAP kinase inhibitor sets it apart from other similar compounds, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJDXTDPQNIWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NC(=O)C(=O)N=C1NON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=NC(=O)C(=O)N=C1NON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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